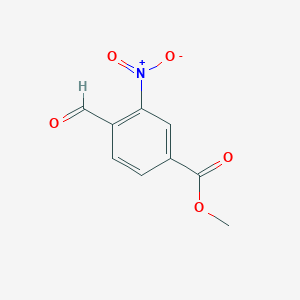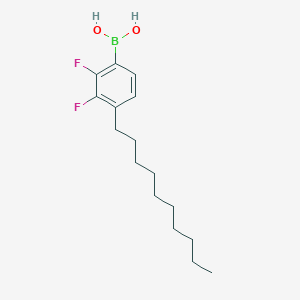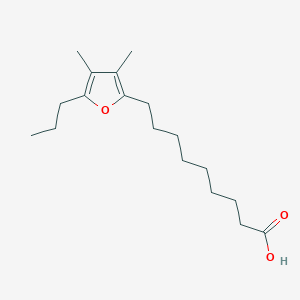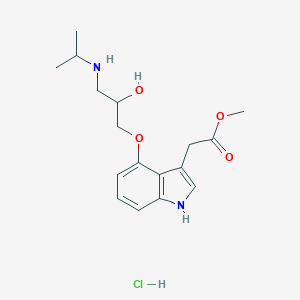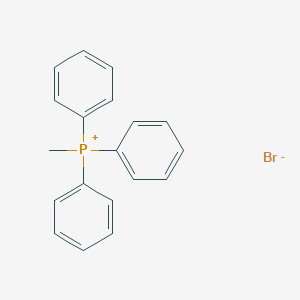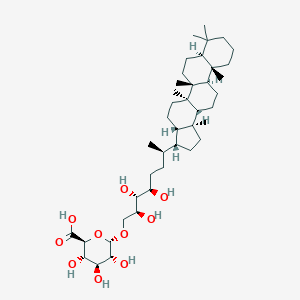
O-Glucuronopyranosyl bacteriohopanetetrol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Glucuronopyranosyl bacteriohopanetetrol (OG-BHT) is a natural product that has been found in bacteria and has gained significant attention in recent years due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of O-Glucuronopyranosyl bacteriohopanetetrol is not yet fully understood. However, it has been suggested that it exerts its effects by modulating the activity of various enzymes and signaling pathways in cells. O-Glucuronopyranosyl bacteriohopanetetrol has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. O-Glucuronopyranosyl bacteriohopanetetrol has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant responses.
Efectos Bioquímicos Y Fisiológicos
O-Glucuronopyranosyl bacteriohopanetetrol has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). O-Glucuronopyranosyl bacteriohopanetetrol has also been found to induce apoptosis (programmed cell death) in cancer cells. Additionally, O-Glucuronopyranosyl bacteriohopanetetrol has been found to increase the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using O-Glucuronopyranosyl bacteriohopanetetrol in lab experiments is that it is a natural product, which makes it a potentially safer alternative to synthetic drugs. O-Glucuronopyranosyl bacteriohopanetetrol has also been found to have low toxicity, which makes it a potential candidate for the development of new drugs. However, one of the limitations of using O-Glucuronopyranosyl bacteriohopanetetrol in lab experiments is that its synthesis is a challenging process that requires specialized equipment and expertise.
Direcciones Futuras
There are many future directions for research on O-Glucuronopyranosyl bacteriohopanetetrol. One area of research is the development of new drugs for the treatment of inflammatory diseases, cancer, and oxidative stress-related diseases. Another area of research is the elucidation of the mechanism of action of O-Glucuronopyranosyl bacteriohopanetetrol, which could lead to the development of more effective drugs. Additionally, there is a need for further research on the synthesis of O-Glucuronopyranosyl bacteriohopanetetrol, which could lead to the development of more efficient and cost-effective methods for its production.
Métodos De Síntesis
The synthesis of O-Glucuronopyranosyl bacteriohopanetetrol can be achieved through a multi-step process that involves the isolation of bacteriohopanetetrol (BHT) from bacterial membranes, followed by the addition of glucuronic acid to form O-Glucuronopyranosyl bacteriohopanetetrol. The synthesis of O-Glucuronopyranosyl bacteriohopanetetrol is a challenging process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
O-Glucuronopyranosyl bacteriohopanetetrol has been found to have various applications in scientific research. It has been shown to have anti-inflammatory properties, which makes it a potential candidate for the development of new drugs for the treatment of inflammatory diseases. O-Glucuronopyranosyl bacteriohopanetetrol has also been found to have anticancer properties, making it a potential candidate for cancer therapy. Additionally, O-Glucuronopyranosyl bacteriohopanetetrol has been found to have antioxidant properties, which makes it a potential candidate for the development of new drugs for the treatment of oxidative stress-related diseases.
Propiedades
Número CAS |
144599-05-3 |
|---|---|
Nombre del producto |
O-Glucuronopyranosyl bacteriohopanetetrol |
Fórmula molecular |
C41H70O10 |
Peso molecular |
723 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-6-[(2S,3R,4R,7R)-7-[(3R,3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-3-yl]-2,3,4-trihydroxyoctoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C41H70O10/c1-22(9-10-25(42)30(44)26(43)21-50-36-33(47)31(45)32(46)34(51-36)35(48)49)23-13-18-38(4)24(23)14-19-40(6)28(38)11-12-29-39(5)17-8-16-37(2,3)27(39)15-20-41(29,40)7/h22-34,36,42-47H,8-21H2,1-7H3,(H,48,49)/t22-,23-,24+,25-,26+,27+,28-,29-,30-,31+,32+,33-,34+,36+,38+,39+,40-,41-/m1/s1 |
Clave InChI |
SSVGOKCWDNWMHB-XGFMURHTSA-N |
SMILES isomérico |
C[C@H](CC[C@H]([C@H]([C@H](CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)O)O)O)[C@H]2CC[C@]3([C@H]2CC[C@@]4([C@@H]3CC[C@H]5[C@]4(CC[C@@H]6[C@@]5(CCCC6(C)C)C)C)C)C |
SMILES |
CC(CCC(C(C(COC1C(C(C(C(O1)C(=O)O)O)O)O)O)O)O)C2CCC3(C2CCC4(C3CCC5C4(CCC6C5(CCCC6(C)C)C)C)C)C |
SMILES canónico |
CC(CCC(C(C(COC1C(C(C(C(O1)C(=O)O)O)O)O)O)O)O)C2CCC3(C2CCC4(C3CCC5C4(CCC6C5(CCCC6(C)C)C)C)C)C |
Sinónimos |
O-alpha-D-glucuronopyranosyl bacteriohopanetetrol O-glucuronopyranosyl bacteriohopanetetrol O-GPB |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



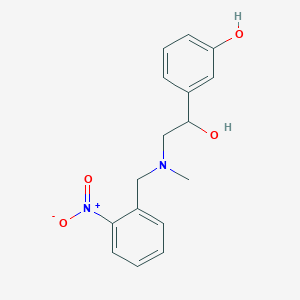
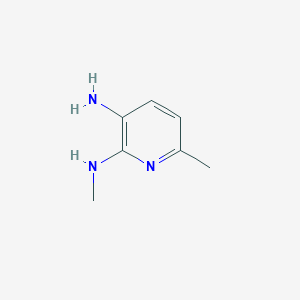

![Methyl 3-[(chloroacetyl)amino]thiophene-2-carboxylate](/img/structure/B117096.png)


![bis[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl] hydrogen phosphate](/img/structure/B117106.png)
![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine Dihydrochloride](/img/structure/B117107.png)
